N-(4-methoxyphenyl)undec-10-enamide
Description
N-(4-Methoxyphenyl)undec-10-enamide is a long-chain unsaturated fatty acid amide featuring a methoxyphenyl group at the N-terminus and an undecenyl chain terminating in a double bond. The compound’s structure combines the lipophilic undecenamide backbone with the polar methoxyphenyl substituent, which may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions.
Its structural analogs, such as N-(3-hydroxypropyl)-undec-10-enamide, have been utilized in reaction yield enhancement via radical cyclization, indicating that the undecenamide backbone may serve as a versatile scaffold for synthetic modifications .
Properties
CAS No. |
76691-45-7 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-11-18(20)19-16-12-14-17(21-2)15-13-16/h3,12-15H,1,4-11H2,2H3,(H,19,20) |
InChI Key |
HBBKITXQQTYAAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Other CAS No. |
76691-45-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) N-(4-Nitrophenyl)undec-10-enamide
- Structural Difference: Replacement of the methoxy (-OCH₃) group with a nitro (-NO₂) group.
- Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering hydrogen-bonding capabilities. This substitution may decrease solubility in polar solvents compared to the methoxy analog. Computational studies of similar nitro-substituted amides suggest enhanced dipole moments and altered crystal packing due to nitro group interactions .
(b) N-(3-Hydroxypropyl)-undec-10-enamide
- Structural Difference : A hydroxypropyl group replaces the methoxyphenyl moiety.
- This compound demonstrated utility in radical cyclization reactions, achieving 60% yield in maleic anhydride synthesis, highlighting the undecenamide chain’s reactivity in radical-mediated processes .
Backbone and Functional Group Modifications
(a) Ethyl p-Methoxycinnamate Derivatives
- Structural Difference : A cinnamate ester replaces the undecenamide chain.
(b) N-(4-Methoxyphenyl)formamide Xylosides
- Structural Difference : A shorter formamide backbone with β-D-xyloside conjugation.
- Impact: Glycosylation enhances water solubility and may influence metabolic stability.
Bioactivity Comparisons
(a) Thiazol-2-yl Derivatives with 4-Methoxyphenyl Groups
- Example : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide.
- Bioactivity : Exhibited cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models. The methoxyphenyl group likely contributes to π-π interactions with target proteins, though the thiazole ring is critical for potency .
(b) Thiourea Derivatives of Ethyl p-Methoxycinnamate
- Example : (E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide.
Data Table: Key Structural and Functional Comparisons
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